molecular formula C11H12N2OS B8402217 3-Methoxy-4-(2-methyl-thiazol-5-yl)-phenylamine

3-Methoxy-4-(2-methyl-thiazol-5-yl)-phenylamine

Cat. No. B8402217
M. Wt: 220.29 g/mol
InChI Key: GNBABMJDFWOYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-(2-methyl-thiazol-5-yl)-phenylamine is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-4-(2-methyl-thiazol-5-yl)-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4-(2-methyl-thiazol-5-yl)-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Methoxy-4-(2-methyl-thiazol-5-yl)-phenylamine

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

3-methoxy-4-(2-methyl-1,3-thiazol-5-yl)aniline

InChI

InChI=1S/C11H12N2OS/c1-7-13-6-11(15-7)9-4-3-8(12)5-10(9)14-2/h3-6H,12H2,1-2H3

InChI Key

GNBABMJDFWOYPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C2=C(C=C(C=C2)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 5-(2-methoxy-4-nitro-phenyl)-2-methyl-thiazole (330 mg, 1.32 mmol) and anhydrous stannous chloride (1.28 g, 6.6 mmol) in ethanol (21 mL) was stirred at reflux for one hour. The yellow solution was evaporated and the residue dissolved in ethyl acetate. This solution was washed twice with 2N aqueous sodium hydroxide solution, with brine, dried with magnesium sulfate and evaporated to dryness to afford the title compound (266 mg, 91%) as an orange solid. MS ISP (m/e): 221.2 [(M+H)+]. 1H NMR (CDCl3, 300 MHz): δ (ppm)=7.81 (s, 1H), 7.33 (d, 1H), 6.31 (m, 2H), 3.87 (s, 3H), 3.83 (m, 2H), 2.69 (s, 3H). Mp 125-129° C.
Quantity
330 mg
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Yield
91%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.